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Vut-MK142

Cat. No.: B611789
M. Wt: 298.4 g/mol
InChI Key: YPIHLCLKUNREAT-UHFFFAOYSA-N
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Description

Contextualization within Regenerative Medicine and Cardiac Repair Research

Regenerative medicine holds significant promise for addressing various pathologies, including those affecting the heart. laborundmore.com A key strategy in cardiac repair research involves inducing the differentiation of stem cells or progenitor cells into functional cardiomyocytes to replace damaged tissue, particularly after events like myocardial infarction. researchgate.netnih.govscite.ai While genetic engineering approaches have shown revolutionary results, the application of small-molecule compounds presents a complementary approach with potential advantages in terms of established pharmaceutical knowledge and regulatory pathways. laborundmore.com These small molecules can influence the maturation processes of precursor cells towards specific tissue types. laborundmore.com The regeneration of damaged cardiac muscle tissue is particularly relevant in industrialized nations, where heart failure is a leading cause of death. laborundmore.com

Historical Development and Discovery of Vut-MK142, Building upon Cardiogenol C (CgC) as a Lead Compound

The discovery of Cardiogenol C (CgC) as a compound capable of inducing embryonic stem cells to differentiate into cardiac muscle cells significantly catalyzed research in this area. laborundmore.com Cardiogenol C is a synthetic small molecule. researchgate.net Building upon these findings, researchers have systematically investigated this class of compounds, employing medicinal chemistry techniques such as bioisostery to modify the structure and fine-tune pharmacological effects. laborundmore.com this compound emerged from this research as a novel synthetic compound with promising cardiomyogenic effects. researchgate.netnih.gov It was identified as the most promising candidate among modified Cardiogenol C structures in terms of cardiomyogenic activity. researchgate.netnih.gov

Rationale for Extensive Academic Inquiry into this compound's Mechanistic Actions and Synthetic Scalability

Extensive academic inquiry into this compound is driven by its potent cardiomyogenic activity, which surpassed that of its lead compound, Cardiogenol C, in promoting the differentiation of pre-cardiac mesoderm to cardiomyocytes. researchgate.netnih.gov this compound induced a stronger up-regulation of cardiac markers like ANF and significantly up-regulated other cardiac markers, promoting the development of beating cardiomyocytes from cardiovascular progenitor cells. researchgate.netnih.govscite.ai This superior activity highlights its potential utility in differentiating stem cells for cardiac repair. researchgate.netnih.gov Furthermore, the development of an efficient and easily scalable synthesis method for this compound, utilizing continuous flow techniques, addresses a crucial aspect for its potential future application and enables access to sufficient quantities for research. researchgate.netnih.gov This synthetic methodology offers advantages over standard batch reactions in terms of yield and reaction time. researchgate.netnih.gov

Overview of Current Research Trajectories and Unaddressed Questions Pertaining to this compound

Current research trajectories for this compound involve further characterization of its cardiomyogenic actions and the identification of its molecular targets. nih.gov Studies have shown that this compound can induce differentiation into cardiac muscle cells not only from embryonic stem cells (P19) but also by "re-programming" pre-existing, pre-differentiated skeletal muscle precursor cells (C2C12). laborundmore.comlaborundmore.com This suggests a broader applicability beyond pluripotent stem cells. laborundmore.com

Despite the promising findings, several questions regarding this compound remain unaddressed in the currently available information. These include a comprehensive understanding of the precise molecular pathways and targets through which this compound exerts its cardiomyogenic effects. While upregulation of markers like ANF and Nkx2.5 has been observed, the complete signaling cascade initiated by this compound requires further elucidation. nih.gov Additionally, the full scope of cell types responsive to this compound and the optimal conditions for inducing differentiation in various progenitor and stem cell populations warrant further investigation.

Key Research Findings on this compound Activity

Cell TypeEffect of this compound Treatment (compared to control/CgC)Key Markers Upregulated
P19 embryonic carcinoma cellsStrongest up-regulation of cardiac marker ANF. researchgate.netnih.govANF, Nkx2.5 nih.gov
C2C12 skeletal myoblastsStrongest up-regulation of cardiac marker ANF. researchgate.netnih.govANF, Nkx2.5 nih.gov
Cardiovascular progenitor cellsPromoted development of beating cardiomyocytes. researchgate.netnih.govNot specified

Comparison of this compound and Cardiogenol C Activity on ANF Expression

CompoundEffect on ANF Expression (compared to control)
Cardiogenol CIncreased ANF expression. nih.govnih.gov
This compoundMarkedly stronger up-regulation of ANF. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N4O B611789 Vut-MK142

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-cyclohexyl-6-N-(4-methoxyphenyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-22-15-9-7-14(8-10-15)21-17-11-16(18-12-19-17)20-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIHLCLKUNREAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC=N2)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Space Exploration of Vut Mk142 and Its Analogs

Elucidation of Optimized Synthetic Pathways for Vut-MK142

Efficient synthetic routes for this compound have been developed, with a focus on improving yield and reaction time compared to traditional methods. nih.govnih.govresearchgate.net

Continuous Flow Chemical Synthesis Techniques for this compound Production

Continuous flow chemistry, also known as continuous flow chemistry, involves conducting chemical reactions in a continuously flowing stream rather than in batch production. seqens.comnumberanalytics.com This technique has emerged as a superior method for this compound synthesis, offering significant advantages over classical batch reactions in terms of yield and reaction time. nih.govnih.govresearchgate.netresearchgate.net The synthesis of this compound utilizing continuous flow techniques has been reported as efficient and easily scalable. nih.govresearchgate.net

The synthetic route for this compound using continuous flow typically involves two steps starting from 4,6-dichloropyrimidine (B16783). nih.govmdpi.com The first step involves a nucleophilic substitution of 4,6-dichloropyrimidine with an aromatic amine, followed by the introduction of an aliphatic amine via nucleophilic substitution in the second step. nih.gov Continuous flow reactions for this compound were carried out using a ThalesNano X-Cube Flash reactor. mdpi.comrsc.org

Advantages of Continuous Flow Synthesis (Scalability, Yield, Reaction Time)

Continuous flow synthesis offers several key advantages over batch processes that are particularly relevant to the production of compounds like this compound. These include improved scalability, higher yields, and reduced reaction times. nih.govseqens.comrsc.orgCurrent time information in Sedibeng District Municipality, ZA.nih.govmt.cominvivochem.cn

Scalability: Flow chemistry allows for seamless scaling from laboratory experiments to industrial production. seqens.comnumberanalytics.com Increasing production typically involves increasing flow rates or running multiple reactors in parallel (numbering up), rather than redesigning the entire process as is often necessary in batch chemistry. labmanager.comresearchgate.net This makes continuous flow a preferred choice for manufacturing. labmanager.com

The following table summarizes the comparison of batch and continuous flow synthesis for this compound based on reported data:

Synthesis MethodOverall YieldReaction Time
Conventional Batch38%5 hours
Continuous Flow68%16 minutes

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering of data.

Process Optimization for Flow Chemistry of this compound

Process optimization for the continuous flow synthesis of this compound involved investigating critical reaction parameters to maximize yield and efficiency. nih.govnih.gov Key parameters optimized included substrate concentration, temperature, and flow rate. nih.gov For the first nucleophilic substitution step, optimal conditions were identified as 160 °C and 100 mM substrate concentration with an 8-minute residence time, resulting in 81% yield. nih.gov The second step was optimized at 200 °C using 100 mM of intermediate and a tenfold excess of cyclohexylamine (B46788) with an 8-minute residence time, achieving an 84% yield. nih.gov Reaction control and optimization of the continuous flow process were facilitated by techniques such as UHPLC. rsc.org

Design and Synthesis of this compound Derivatives and Analogs

This compound and related compounds were developed through targeted modification of the structure of the known cardiomyogenic molecule Cardiogenol C (CgC). nih.govnih.govresearchgate.net This approach aimed to develop and characterize new promising cardiomyogenic synthetic low-molecular weight compounds. nih.govnih.govresearchgate.net

Structure-Guided Design Principles from Cardiogenol C Modification

The design of this compound and its analogs was guided by the structure of Cardiogenol C, which served as the lead compound. nih.govresearchgate.net Strategies employed included modification of the substitution pattern and nitrogen replacement within the heterocyclic core structure to develop preliminary structure-activity relationship (SAR) information. nih.gov For example, the introduction of the aliphatic amine in this compound was achieved via nucleophilic substitution. nih.gov Studies on related compounds, such as VUT-MK396 and VUT-MK310, suggested that steric factors play an important role in activity. researchgate.net The phenoxy moiety, for instance, appeared too sterically demanding, leading to a complete loss of biological activity in one analog. researchgate.net This structure-guided approach, starting from Cardiogenol C, led to the identification of this compound as the most promising candidate in the series with respect to cardiomyogenic activity. nih.govnih.govresearchgate.net

Generation of Focused this compound Analog Libraries

The generation of focused analog libraries based on the this compound structure is a key aspect of exploring its chemical space. Given that this compound is a 4,6-disubstituted pyrimidine (B1678525), the synthesis of a small library of 4,6-substituted pyrimidines using an efficient two-step one-flow protocol has been reported. mdpi.com This approach allows for the systematic variation of substituents at the 4 and 6 positions of the pyrimidine core, leading to the generation of a focused library of compounds structurally related to this compound. The objective of synthesizing these libraries is to identify other compounds with cardiomyogenesis-inducing properties, specifically 4,6-diaminopyrimidines. tuwien.at

Detailed Synthesis Conditions for this compound:

MethodStarting MaterialsReagents/ConditionsSolventTemperature (°C)Yield (%)Notes
Batch Synthesis4,6-dichloropyrimidine, cyclohexylamineDIPEANMP20084Followed by purification. nih.govrsc.org
Flow Synthesis4,6-dichloropyrimidine, aromatic aminesDIPEA, aqueous ammonia (B1221849) (28% w/w, 3 equiv.)NMP, Methanol160 (Step 1), Optimized conditions for flowNot specified for library, 84% for batch this compoundTwo-step one-flow protocol for library generation. mdpi.comtuwien.at

Chemoinformatic Approaches in this compound Chemical Space Expansion

Chemoinformatic approaches play a crucial role in the expansion and analysis of chemical space in drug discovery, including the study of compounds like this compound and its analogs. While specific details on the chemoinformatic methodologies applied directly to the this compound chemical space expansion are not extensively detailed in the provided sources, the general applications of chemoinformatics in this context are well-established.

Chemoinformatics involves the use of computational and information science techniques to address chemical problems. liverpool.ac.uknih.gov In the context of chemical space exploration and library generation, chemoinformatic tools can be used to:

Analyze the structural diversity of synthesized or virtual compound libraries. liverpool.ac.uknih.gov

Calculate molecular descriptors to characterize the physicochemical properties of compounds. liverpool.ac.uknih.govrsc.org

Visualize chemical space based on structural similarity or property profiles. rsc.orggoettingen-research-online.de

Prioritize compounds for synthesis and biological testing based on predicted properties or similarity to known active compounds. nih.gov

Generate virtual libraries of potential analogs by applying chemical transformations to a core structure like this compound. nih.gov

These approaches help researchers navigate the vast theoretical chemical space and focus synthetic efforts on regions most likely to contain compounds with desired biological activities, such as cardiomyogenesis induction. The targeted modification of cardiogenol C that led to this compound itself represents an initial step guided by structural insights, which can be further supported and expanded by systematic chemoinformatic analysis. nih.govresearchgate.netnih.gov

Detailed research findings indicate that this compound exhibits promising cardiomyogenic effects on various cell types, including a strong up-regulation of the cardiac marker ANF in P19 embryonic carcinoma cells and C2C12 skeletal myoblasts. nih.govresearchgate.netnih.govmedchemexpress.commolnova.com This biological activity profile provides valuable data that can be integrated into chemoinformatic models to guide the design and synthesis of further analogs with potentially enhanced activity.

Advanced Structural Characterization and Spectroscopic Insights into Vut Mk142 Beyond Basic Identification

High-Resolution Spectroscopic Techniques for Structural Elucidation of Vut-MK142 and its Analogs

High-resolution spectroscopic techniques are fundamental in the precise determination of chemical structures. While the detailed spectroscopic data specifically for this compound was not extensively available in the provided search snippets, the existence of a dedicated research paper suggests that such analyses have been performed thalesnano.comtargetmol.comthalesnano.comtuwien.ac.attuwien.ac.at. These techniques typically include various forms of Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution Mass Spectrometry (MS), and vibrational and electronic spectroscopies like Infrared (IR), Ultraviolet-Visible (UV-Vis), and Circular Dichroism (CD).

Advanced NMR Spectroscopy for Detailed Structural and Conformational Analysis

Advanced NMR spectroscopy, including techniques such as 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR, is invaluable for determining the connectivity of atoms and the spatial arrangement of a molecule. While the specific NMR data (e.g., chemical shifts, coupling constants, integration values) for this compound were not present in the search results, the mention of "NMR download" in one snippet implies that these data exist and are associated with the compound bio-fount.com. Such data would provide detailed insights into the compound's functional groups, bonding arrangements, and potentially its conformation in solution.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound and its elemental composition. This technique confirms the molecular formula, which for this compound is reported as C17H22N4O glpbio.comcenmed.combio-fount.com. Further fragmentation analysis using tandem MS (MS/MS) can provide characteristic fragment ions that help in piecing together the structural subunits of the molecule. Although detailed fragmentation patterns for this compound were not found in the search results, MS is a standard tool in the structural elucidation of novel compounds.

Vibrational and Electronic Spectroscopic Studies (IR, UV-Vis, CD)

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic bond vibrations. Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, can reveal the presence of chromophores (groups that absorb UV or visible light) and provide information about the electronic transitions within the molecule. Circular Dichroism (CD) spectroscopy is used to study chiral molecules and their conformation. While these techniques are commonly applied in chemical characterization, specific IR, UV-Vis, or CD data for this compound were not detailed in the provided search results. Some results mentioned UV-vis spectroscopy in the context of other compounds or general techniques tuwien.ac.atresearchgate.netresearchgate.net.

Crystallographic Studies of this compound (if data becomes available)

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. No information regarding crystallographic studies or available crystal structure data specifically for this compound was found in the provided search results. While one result mentioned single-crystal X-ray diffraction for other compounds, this does not confirm the existence of such data for this compound researchgate.net.

Theoretical Chemistry and Computational Structural Analysis of this compound

Theoretical chemistry and computational methods can complement experimental techniques by providing insights into electronic structure, reactivity, conformational preferences, and interactions. While the search results mentioned computational studies, such as molecular docking and Density Functional Theory (DFT) calculations, these were primarily discussed in the context of other compounds or general approaches researchgate.netresearchgate.net. One result suggested that this compound "must be investigated" computationally to improve understanding of cardiomyocyte maturation, implying that detailed computational analyses might be relevant but were not necessarily presented in the snippet researchgate.net.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic distribution, molecular orbitals, and potential energy surfaces of a molecule. These calculations are valuable for understanding chemical bonding, predicting reactivity, and calculating spectroscopic properties. However, specific results from QM calculations applied to this compound were not available in the provided search results.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulation is a powerful computational technique used to study the time-dependent behavior of molecular systems. By applying Newton's laws of motion to atoms and molecules, MD simulations can provide insights into their movements, conformational changes, and interactions over time. This is particularly valuable for understanding the dynamic nature of molecules, which is crucial for their function and interaction with biological targets.

For a small molecule like this compound, MD simulations could theoretically be used to explore its conformational landscape. Molecules are not rigid structures; they can adopt various shapes (conformations) depending on factors such as temperature, solvent environment, and interactions with other molecules. Exploring these different conformations is essential because the biological activity of a compound is often linked to specific active conformations.

MD simulations involve several steps:

System Setup: Defining the molecule of interest (this compound in this case) and its environment, such as water or a lipid bilayer, depending on the intended study.

Force Field Selection: Choosing a force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of atomic coordinates.

Simulation Execution: Running the simulation over a defined period, integrating the equations of motion to track the position and velocity of each atom at discrete time steps.

Trajectory Analysis: Analyzing the resulting trajectory (the series of saved configurations over time) to extract information about conformational changes, flexibility, root-mean-square deviation (RMSD), and other dynamic properties.

While the general principles of MD simulations are well-established and applied to various small molecules and biomolecules, specific research findings or data tables detailing the conformational analysis of this compound using this technique were not identified in the provided search results. Such studies, if conducted, could reveal the preferred conformations of this compound in different environments, providing a deeper understanding of how its structure relates to its observed cardiomyogenic activity.

Potential data that could be generated from MD simulations of this compound might include:

Root-mean-square deviation (RMSD) plots showing the stability of the molecule's conformation over time.

Dihedral angle distributions indicating the flexibility around specific bonds.

Clustering analysis of conformations to identify frequently visited structural states.

Analysis of intramolecular hydrogen bonds or other interactions that stabilize certain conformations.

An example of how such data might be presented is shown in the hypothetical table below, illustrating the type of information that MD simulations could provide, rather than presenting actual data for this compound which was not found.

Simulation PropertyValue/RangeDescription
Average RMSD (relative to initial)X ÅMeasure of overall structural deviation.
Key Dihedral Angle 1 RangeY - Z degreesFlexibility around a specific bond.
Number of Conformer ClustersNDistinct stable shapes observed.
Dominant Conformation %P %Percentage of simulation time in the main shape.

Predictive Modeling of Molecular Interactions and Structural Features

Predictive modeling plays a significant role in modern chemical and biological research, allowing scientists to forecast molecular properties, interactions, and activities based on computational models. These models can range from simple rule-based systems to complex machine learning algorithms.

For a compound like this compound, predictive modeling could be applied in several ways related to its structural features and interactions:

Predicting Physicochemical Properties: Models can estimate properties like solubility, lipophilicity (LogP), and polar surface area, which are influenced by the molecule's structure and affect its behavior in biological systems.

Predicting Binding Affinity: If a potential biological target for this compound were identified, predictive models (e.g., docking simulations coupled with scoring functions) could estimate how strongly this compound might bind to the target site.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models relate the structural features of a set of compounds to their biological activity. While this compound was developed based on structural modifications of cardiogenol C, suggesting an understanding of structure-activity relationships invivochem.cninvivochem.cn, detailed QSAR models specifically for this compound or a series of its analogs were not found in the provided context. Such models could help predict the activity of hypothetical this compound derivatives.

Predicting ADME Properties: Predictive models can estimate Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for understanding how a compound behaves in a living organism.

Techniques used in predictive modeling of molecular interactions and structural features include:

Molecular Docking: Simulating how a small molecule fits into the binding site of a larger molecule, such as a protein.

Machine Learning (ML): Training algorithms on existing data to predict properties or interactions for new compounds. ML can be used for tasks like predicting drug-target interactions or molecular properties.

Density Functional Theory (DFT): A quantum mechanical method used to calculate electronic structure and properties, which can inform predictions about reactivity and interactions.

While predictive modeling is a widely used approach in chemical research, specific published studies detailing the application of these advanced predictive techniques solely focused on this compound's interactions or structural features (beyond the initial structure-activity insights that led to its development) were not identified in the provided search results.

A hypothetical illustration of predictive modeling results for this compound, based on general applications of these techniques, could involve predicting binding scores to a putative target or estimating key physicochemical properties.

Predicted PropertyPredicted ValueMethod UsedNotes
LogP (estimated)XComputational Model AIndicates lipophilicity.
Binding Score (Target T)Y (kcal/mol)Molecular DockingEstimated interaction strength.
Solubility (in water)Z mg/mLComputational Model BPredicted solubility.

The application of MD simulations and predictive modeling to this compound would provide valuable atomic-level insights into its dynamic behavior and potential interactions, complementing the experimental data on its cardiomyogenic activity. However, based on the provided information, specific published research utilizing these advanced computational methods exclusively on this compound was not found.

Molecular Mechanisms of Action and Biological Target Identification for Vut Mk142

Elucidation of Vut-MK142's Primary Biological Targets

As of the initial key studies, the specific molecular targets of this compound were still undergoing investigation. wikipedia.org While this compound has been identified as a potent cardiomyogenic agent, the exact proteins or pathways it directly interacts with to initiate the differentiation process were not fully elucidated. Some sources broadly categorize its target as "Other Targets," indicating that it does not fall into commonly targeted protein families like kinases or GPCRs based on standard profiling at the time. citeab.comtranscriptionfactor.org

The process of identifying the biological targets of a small molecule like this compound typically involves a range of biochemical and proteomic techniques. Target deconvolution aims to uncover the proteins that a compound directly binds to or interacts with, which is essential for understanding its mechanism of action. uni-freiburg.denih.govnih.govr-project.org While general methodologies for target deconvolution exist, such as affinity proteomics, thermal proteome profiling (TPP), and limited proteolysis coupled with mass spectrometry (LiP-MS) nih.govnih.govr-project.org, specific details on the precise approaches applied to identify and validate the targets of this compound were not extensively detailed in the provided information, beyond the indication that such experiments were in progress. wikipedia.org

This compound plays a significant role in promoting cell differentiation, specifically driving various cell types towards a cardiac fate. It has been shown to induce the differentiation of pre-cardiac mesoderm into cardiomyocytes. wikipedia.orgciteab.comciteab.comguidetopharmacology.orgxenbase.orgmims.comsketchfab.comtranscriptionfactor.orgnih.govtranscriptionfactor.orgnovohelix.com Beyond pre-cardiac mesoderm, this compound has demonstrated promising cardiomyogenic effects on other cell types, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts, inducing their differentiation into cardiac-like cells or cardiomyocytes. wikipedia.orgciteab.comciteab.comguidetopharmacology.orgmims.comsketchfab.comnih.gov This suggests that this compound can influence differentiation pathways in a manner that redirects or promotes cardiomyogenesis in cells with varying developmental plasticity.

Mechanistic Interrogations at the Cellular and Subcellular Levels

Investigations into the cellular and subcellular effects of this compound have provided insights into the downstream events triggered by the compound, particularly concerning the activation of cardiac development programs.

A key indicator of this compound's cardiomyogenic activity is its ability to up-regulate the expression of crucial cardiac markers. Treatment with this compound has been shown to induce a significant increase in the expression of markers such as Atrial Natriuretic Factor (ANF), Nkx2.5, Mef2C, and Atrial Natriuretic Peptide (ANP). wikipedia.orgciteab.comciteab.comguidetopharmacology.orgsketchfab.comnih.govtranscriptionfactor.orgfishersci.pt For instance, this compound treatment led to a markedly stronger up-regulation of ANF expression in P19 and C2C12 cells compared to Cardiogenol C. wikipedia.orgciteab.com Furthermore, this compound significantly increased the luciferase signal in an Nkx2.5 promoter luciferase reporter assay in both P19 and C2C12 cells, indicating pronounced up-regulation of Nkx2.5 expression. wikipedia.org Upregulation of Brachyury, Nkx2.5, and Mef2C expression has also been observed in cardiovascular progenitor cells treated with this compound. fishersci.pt

A functional outcome of this compound treatment is the promotion of cardiomyocyte development and the formation of beating cell clusters. Studies have demonstrated that this compound treatment encourages the differentiation of cardiovascular progenitor cells into beating cardiomyocytes in vitro. wikipedia.orgciteab.comguidetopharmacology.orgmims.comfishersci.pt This includes the successful induction of autonomously beating cell clusters of functional cardiomyocytes from embryonic stem cells (P19) and the "re-programming" of pre-existing skeletal muscle precursor cells (C2C12). agscientific.com This indicates that this compound not only induces the expression of cardiac-specific genes but also facilitates the morphological and functional maturation necessary for the formation of contractile cardiac tissue.

While the direct targets of this compound are still being fully elucidated, its activity is likely mediated through its influence on key signaling pathways involved in cardiac development. The Wnt signaling pathway is known to play a critical role in various aspects of embryonic development, including cardiogenesis. citeab.cominvivochem.cn Some research on related cardiomyogenic compounds, such as Cardiogenol C, has suggested an involvement of Wnt signaling pathway activation. nih.govclinisciences.com Although the precise interaction of this compound with the Wnt pathway requires further detailed investigation, some sources list this compound in the context of Wnt/Notch/Hedgehog pathways or as a potential Wnt pathway activator, suggesting a possible link that contributes to its cardiomyogenic effects. citeab.comnih.govnih.gov The complex interplay between this compound and such developmental pathways is an active area of research to fully understand its mechanism of action.

Structure-Activity Relationship (SAR) Studies for this compound

SAR studies for this compound were initiated by modifying the structure of Cardiogenol C, which served as the lead compound. nih.govinvivochem.cn These investigations involved systematic variations in the substitution patterns and nitrogen atoms within heterocyclic core structures, specifically focusing on 4,6-diamino substituted pyrimidines and 2,6-diamino substituted pyridines, which were identified as scaffolds with promising cardiomyogenesis-inducing properties. nih.govinvivochem.cn The aim was to develop and characterize new synthetic low-molecular weight compounds with enhanced cardiomyogenic activity. nih.govinvivochem.cn

Impact of Pyrimidine (B1678525) Ring Substitution and Amine Positions on Activity

The synthesis of this compound and related compounds involved nucleophilic substitution reactions on 4,6-dichloropyrimidine (B16783), introducing different amine residues at the 4 and 6 positions of the pyrimidine ring. nih.govinvivochem.cnnih.gov Studies on a series of these compounds revealed that the nature and position of the amine substituents on the pyrimidine ring significantly impact cardiomyogenic activity. nih.govinvivochem.cn For instance, comparisons with other derivatives in the series indicated that variations in the amino substituents lead to changes in activity. nih.govinvivochem.cn It has been suggested that the spatial relationship of the substituents on the pyrimidine core is important for activity. invivochem.cn Furthermore, the introduction of a sterically demanding group, such as a larger phenoxy group at a specific position, could lead to a loss of biological activity. invivochem.cn This underscores the sensitivity of the cardiomyogenic activity to the specific substitution pattern and the spatial arrangement of the groups attached to the pyrimidine core.

Computational SAR Modeling (QSAR, Pharmacophore Mapping)

Based on the available literature, there is no explicit reporting of detailed computational SAR modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) or pharmacophore mapping specifically for this compound and its related series in the context of their cardiomyogenic activity. While SAR studies involving the synthesis and biological evaluation of various derivatives have been conducted to understand the structural requirements for activity, computational approaches for predicting or modeling the activity were not described in the reviewed sources.

Preclinical and in Vitro/ex Vivo Biological Activity Profiling of Vut Mk142 Excluding Clinical Data

Cell-Based Assays for Vut-MK142 Activity

Cell-based assays have been instrumental in evaluating the cardiomyogenic potential of this compound. Studies have focused on its ability to induce the expression of cardiac markers and promote differentiation in relevant cell lines and progenitor cells nih.govmolnova.comnih.gov.

Studies in P19 Embryonic Carcinoma Cells

In P19 embryonic carcinoma cells, this compound treatment has been shown to induce a significant up-regulation in the expression of key cardiac markers. Notably, treatment with this compound resulted in the strongest up-regulation of the cardiac marker ANF compared to Cardiogenol C nih.govuni.lumolnova.comnih.govnih.govtargetmol.com. Furthermore, a 7-day treatment with 1 µM this compound significantly increased the luciferase signal in a Nkx2.5 promoter luciferase reporter assay by 3.1 ± 0.3-fold (n=5, p < 0.05) compared to control P19 cells nih.govnih.gov. This indicates a pronounced induction of Nkx2.5 expression by this compound in this cell line nih.govnih.gov.

Studies in C2C12 Skeletal Myoblasts

This compound also exhibited significant cardiomyogenic activity in C2C12 skeletal myoblasts. Similar to the findings in P19 cells, this compound treatment led to a markedly stronger up-regulation of ANF expression in C2C12 cells when compared to CgC nih.govuni.lumolnova.comnih.govtargetmol.com. In Nkx2.5 promoter luciferase reporter assays, this compound treatment increased the luciferase signal by 2.2 ± 0.2-fold (n=6, p < 0.01) in C2C12 cells nih.gov. This demonstrates that this compound effectively induces the expression of the cardiac marker Nkx2.5 in C2C12 skeletal myoblasts nih.gov.

Table 1: Fold Increase in Cardiac Marker Expression Induced by this compound

Cell TypeMarker (Assay)Fold Increase (vs Control)
P19 Embryonic CarcinomaANF (Expression)Strongest up-regulation nih.govnih.gov
P19 Embryonic CarcinomaNkx2.5 (Luciferase Reporter)3.1 ± 0.3 nih.govnih.gov
C2C12 Skeletal MyoblastANF (Expression)Markedly stronger up-regulation nih.govnih.gov
C2C12 Skeletal MyoblastNkx2.5 (Luciferase Reporter)2.2 ± 0.2 nih.gov

Effects on Cardiovascular Progenitor Cells (CVPCs)

Studies have investigated the influence of this compound on the differentiation of cardiovascular progenitor cells (CVPCs). This compound has been shown to promote the development of beating cardiomyocytes from CVPCs nih.govuni.lumolnova.comnih.govtargetmol.com. When this compound was added during the period when CVPCs commit to myocardial differentiation (days 0 to 5 after cell aggregation), a two-fold increase in the number of cardiac bodies (CBs) with beating cardiomyocytes was observed nih.gov. Semi-quantitative RT-PCR analysis of CVPCs differentiated in the presence of this compound indicated the upregulation of early mesodermal and myocardial transcription factors, including Brachyury, Nkx2.5, and Mef2C medkoo.com.

Functional Assays for Cardiomyocyte Development (e.g., beating cell clusters)

Functional assays, such as monitoring the formation of beating cell clusters in cardiac bodies derived from CVPCs, have been used to assess this compound's activity nih.govuni.lu. The addition of this compound at the beginning of cardiomyogenesis resulted in an earlier onset of beating, evidenced by a larger number of CBs with beating cardiomyocytes between days 11 and 13 nih.gov. Furthermore, the number of beating clusters per CB was also increased in the presence of this compound nih.govuni.lu.

Table 2: Influence of this compound on Cardiomyogenesis in Cardiac Bodies (CVPCs)

ParameterEffect of this compound Treatment (vs Control)
Percentage of CBs with beating cardiomyocytesTwo-fold increase (when added days 0-5) nih.gov
Onset of beatingEarlier onset nih.gov
Number of beating clusters per CBIncreased nih.govuni.lu

Biochemical and Biophysical Characterization of this compound Interactions (if reported)

This compound is a synthetic small molecule derived from the structural modification of Cardiogenol C nih.govuni.lumolnova.comnih.gov. Chemically, this compound has a molecular formula of C17H22N4O and a molecular weight of approximately 298.4 molnova.comtargetmol.comcenmed.comselleck.co.jp. Its IUPAC name is N4-Cyclohexyl-N6-(4-methoxyphenyl)pyrimidine-4,6-diamine medkoo.com. It is described as a colorless solid with a melting point of 218–219 °C nih.gov. This compound is soluble in DMSO molnova.comnih.govtargetmol.comselleck.co.jp. While its chemical structure and basic physical properties have been reported, detailed biochemical or biophysical characterization of its specific interactions with biological targets were not extensively detailed in the provided information.

Pharmacokinetic and Metabolic Characterization of Vut Mk142 Preclinical/in Vitro Focus

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Comprehensive in vitro ADME profiling of Vut-MK142, specifically detailing its absorption, distribution, metabolism, and excretion characteristics at the preclinical stage, was not extensively reported within the scope of the consulted literature. While general principles of in vitro ADME studies involve assessing factors such as permeability, protein binding, and stability in biological matrices bioivt.com, specific data pertaining to this compound in these areas were not identified in the provided search results.

Analytical Methodologies for Vut Mk142 Research and Quantification Non Clinical Context

Development of Robust Analytical Methods for Vut-MK142 in Research Samples

The successful study of a novel compound such as this compound in a research setting relies heavily on the availability of reliable analytical methods. These methods are developed to specifically detect, identify, and quantify the compound within complex matrices encountered in research experiments, ensuring the integrity and reproducibility of the scientific findings. The development process involves optimizing parameters for sensitivity, selectivity, accuracy, and precision.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of small molecules in research samples due to its high sensitivity and selectivity. researchgate.net This hyphenated technique combines the separation power of liquid chromatography (LC) with the detection and identification capabilities of mass spectrometry (MS). LC separates the components of a sample based on their physicochemical properties, while MS provides mass-to-charge ratio information, allowing for the specific detection and quantification of the target analyte, this compound, even in the presence of other compounds.

For quantification, LC-MS/MS typically utilizes a triple quadrupole mass analyzer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. These modes allow for the selective detection of specific precursor and product ions of this compound, significantly reducing potential interference from matrix components. researchgate.net Quantification is achieved by comparing the detector response of this compound in research samples to a calibration curve prepared using known concentrations of a reference standard. This approach enables accurate determination of this compound levels in various research matrices.

While specific quantitative data for this compound from the search results is not available, typical research findings from LC-MS/MS quantification studies would include:

Chromatograms: Showing the separation of this compound from other sample components and its elution time.

Calibration Curves: Demonstrating the linear relationship between the concentration of this compound and the mass spectrometer response over a defined range.

Concentration Data: Measured concentrations of this compound in different research samples or experimental conditions.

Method Validation Parameters: Data on the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the developed LC-MS/MS method.

A hypothetical data table illustrating typical LC-MS/MS quantification results in a research context might appear as follows:

Sample IDSample TypeThis compound Concentration (µM)
Research Sample 1Cell LysateX.XX
Research Sample 2Cell Culture MediaY.YY
Control Sample 1Cell LysateBelow LOQ

Spectroscopic Methods for Purity and Identity Confirmation

Spectroscopic methods play a crucial role in confirming the identity and assessing the purity of synthesized this compound in a research setting. High-resolution mass spectrometry (HRMS), often coupled with chromatography (e.g., LC-HRMS), is a powerful tool for confirming the molecular weight and elemental composition of the compound. americanpharmaceuticalreview.com By providing accurate mass measurements, HRMS can verify the predicted mass of this compound and help differentiate it from compounds with similar nominal masses.

Nuclear Magnetic Resonance (NMR) spectroscopy is another fundamental spectroscopic technique for confirming the structural identity of small molecules. americanpharmaceuticalreview.com NMR provides detailed information about the arrangement of atoms within the this compound molecule based on the signals produced by atomic nuclei (commonly ¹H and ¹³C) in a magnetic field. Analysis of chemical shifts, splitting patterns, and integration of signals in NMR spectra allows researchers to confirm the proposed chemical structure of this compound. While NMR is highly informative, it typically requires a larger sample amount compared to MS and can be more time-consuming. americanpharmaceuticalreview.com

Other spectroscopic techniques, such as Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy, can provide complementary information. IR spectroscopy can help identify the presence of specific functional groups within the this compound molecule, while UV-Vis spectroscopy can be used if the molecule contains chromophores, providing information about its electronic transitions and concentration in solution.

Research findings from spectroscopic analyses for purity and identity confirmation of this compound would typically include:

High-Resolution Mass Spectra: Showing the accurate mass-to-charge ratio of the molecular ion and characteristic fragment ions.

NMR Spectra (¹H NMR, ¹³C NMR, etc.): Displaying signals corresponding to different atoms in the molecule, used to confirm the chemical structure.

IR Spectra: Indicating the presence of key functional groups.

UV-Vis Spectra: Showing absorbance maxima and minima if applicable, used for identification and potentially concentration determination.

Purity Assessments: Based on chromatographic peak areas (e.g., from UHPLC-DAD as mentioned in americanpharmaceuticalreview.com) coupled with spectroscopic detection, indicating the percentage of this compound relative to impurities.

A hypothetical representation of purity data obtained through chromatographic and spectroscopic analysis might be presented as follows:

Analytical MethodPurity (%)Notes
UHPLC-DAD>95%Based on peak area normalization at a specific wavelength. americanpharmaceuticalreview.com
LC-HRMSConfirmatoryMolecular weight confirmed, no significant unexpected peaks observed. americanpharmaceuticalreview.com

Quality Control and Impurity Profiling in Research Synthesis

Ensuring the quality and purity of this compound synthesized for research purposes is paramount for obtaining reliable and reproducible experimental results. Quality control (QC) procedures are implemented throughout the synthesis process and on the final product to verify its identity, purity, and consistency between batches. Impurity profiling, a key aspect of QC, involves identifying and quantifying any substances present in the synthesized material that are not the target compound.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), coupled with various detectors such as Diode Array Detectors (DAD) and Mass Spectrometers (MS), are extensively used for purity assessment and impurity profiling. americanpharmaceuticalreview.com UHPLC-DAD can provide a purity profile based on the chromatographic separation and UV-Vis absorbance of the components in the sample. americanpharmaceuticalreview.com The area under the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine its percentage purity.

Mass spectrometry is invaluable for identifying impurities. By analyzing the mass spectra of impurity peaks observed in chromatograms, researchers can often deduce the molecular weight and fragmentation patterns of these unwanted substances, providing clues about their chemical structures. researchgate.netamericanpharmaceuticalreview.com This information is crucial for understanding the synthesis process and optimizing conditions to minimize impurity formation.

Detailed research findings in quality control and impurity profiling of this compound synthesis would typically involve:

Purity Reports: Stating the percentage purity of synthesized this compound batches determined by validated chromatographic methods.

Impurity Identification: Listing identified impurities, their relative percentages, and potentially their proposed structures based on MS data. researchgate.netamericanpharmaceuticalreview.com

Chromatograms: Illustrating the separation of this compound from impurities.

Mass Spectra of Impurities: Providing data used for the structural elucidation of impurities. researchgate.netamericanpharmaceuticalreview.com

A hypothetical summary of impurity profiling findings might be presented as follows:

Impurity IDRelative Percentage (%)Proposed Identification (based on MS data)
Impurity A1.5Synthesis byproduct (e.g., incomplete reaction product) researchgate.netamericanpharmaceuticalreview.com
Impurity B0.8Degradation product researchgate.netamericanpharmaceuticalreview.com

Through the rigorous application of these analytical methodologies, researchers can ensure the quality and accurate characterization of this compound, providing a solid foundation for meaningful non-clinical research investigations.

Future Directions and Unanswered Questions in Vut Mk142 Research

Further Characterization of Cardiomyogenic Actions and Molecular Targets

Vut-MK142 has demonstrated significant cardiomyogenic activity, notably by inducing the expression of key cardiac markers. uw.edunih.govbiorxiv.org In P19 embryonic carcinoma cells and C2C12 skeletal myoblasts, treatment with this compound led to a strong up-regulation of the cardiac marker Atrial Natriuretic Factor (ANF). uw.edunih.govbiorxiv.org This effect surpassed that of the parent compound, Cardiogenol C. uw.edunih.gov

Further investigations revealed that this compound also significantly increases the expression of the cardiac transcription factor Nkx2.5 in both P19 and C2C12 cells. uw.edu Specifically, a 7-day treatment with 1 μM this compound resulted in a 3.1-fold increase in Nkx2.5 promoter activity in P19 cells and a 2.2-fold increase in C2C12 cells. uw.edu When applied to murine cardiovascular progenitor cells (CVPCs), this compound was found to up-regulate the expression of early mesodermal and myocardial transcription factor genes, including Brachyury, Nkx2.5, and Mef2C. uw.eduelifesciences.org This molecular signature aligns with the sequential activation of the cardiomyogenic program. uw.edu

Functionally, this compound promotes the development of beating cardiomyocytes from cardiovascular progenitor cells. uw.edunih.govbiorxiv.org The addition of this compound to cardiac body differentiation cultures resulted in an earlier onset of beating and an increased number of beating clusters. nih.gov

Despite these promising findings, the precise molecular targets of this compound remain to be identified. uw.edu Elucidating the specific proteins or signaling pathways through which this compound exerts its effects is a critical next step. This knowledge will not only provide a deeper understanding of its mechanism of action but also facilitate the design of more potent and specific cardiomyogenic compounds.

Cell TypeObserved EffectKey Markers Up-regulated
P19 Embryonic Carcinoma CellsStrong up-regulation of cardiac markers.ANF, Nkx2.5
C2C12 Skeletal MyoblastsStrong up-regulation of cardiac markers.ANF, Nkx2.5
Murine Cardiovascular Progenitor Cells (CVPCs)Promotion of beating cardiomyocyte development; up-regulation of early cardiac transcription factors.Brachyury, Nkx2.5, Mef2C

Potential for Reprogramming Pre-differentiated Cells

A key area of interest is the potential of this compound to reprogram cells that are already committed to a specific lineage. The compound has shown a potent ability to promote the differentiation of pre-cardiac mesoderm into cardiomyocytes. uw.edunih.govbiorxiv.org This suggests a capacity to influence the fate of progenitor cells that are on a cardiac developmental trajectory.

The successful induction of cardiomyogenesis in skeletal myoblasts (C2C12 cells) further supports the potential of this compound in cellular reprogramming. uw.edunih.govbiorxiv.org Future studies should explore the efficacy of this compound on a wider range of pre-differentiated cell types, such as fibroblasts. Direct reprogramming of somatic cells into cardiomyocytes is a major goal in regenerative medicine, and this compound could prove to be a valuable tool in achieving this.

Methodological Advancements in this compound Synthesis and Biological Evaluation

A significant methodological advancement has been the development of an efficient synthesis for this compound utilizing continuous flow techniques. uw.edunih.govbiorxiv.org This approach has proven superior to classical batch reactions in terms of both yield and reaction time. uw.edunih.govbiorxiv.org

Synthesis MethodYieldReaction Time
Continuous FlowHigherShorter
Classical Batch ReactionLowerLonger

The biological evaluation of this compound and its analogues has relied on robust in vitro assays. The Nkx2.5 promoter luciferase reporter assay has been instrumental in quantifying the induction of this key cardiac transcription factor. uw.edu Furthermore, semi-quantitative RT-PCR has been employed to analyze the expression levels of a panel of early mesodermal and myocardial transcription factor genes in cardiovascular progenitor cells. uw.eduelifesciences.org Continued refinement of these and other high-throughput screening methods will be essential for the discovery and optimization of new cardiomyogenic small molecules.

Integration of this compound Research with Broader Regenerative Medicine Strategies

The ultimate goal of this compound research is its translation into effective therapies for heart disease. This will require its integration into broader regenerative medicine strategies. One promising approach is the use of this compound to pre-treat stem cells or progenitor cells before transplantation. uw.edunih.gov Inducing a cardiomyogenic program in these cells prior to their introduction into the damaged heart could enhance their survival, engraftment, and therapeutic efficacy. nih.gov

This compound could also play a role in cardiac tissue engineering. The generation of functional cardiac tissue in vitro requires the efficient differentiation of stem cells into cardiomyocytes. nih.govfrontiersin.org this compound could be incorporated into biomaterials or culture media to promote the formation of organized and contractile cardiac constructs.

Furthermore, this compound may be used in combination with other therapeutic agents. For instance, it could be co-administered with growth factors or other small molecules that target different aspects of cardiac repair, such as angiogenesis or inflammation. The development of such multi-pronged approaches will likely be necessary to achieve comprehensive cardiac regeneration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.